N-(3,4-difluorophenyl)-3-(2-furyl)acrylamide

Description

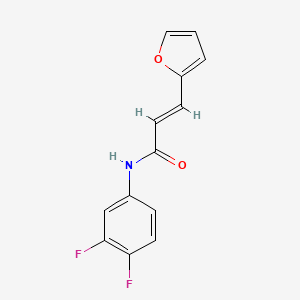

N-(3,4-Difluorophenyl)-3-(2-furyl)acrylamide is an acrylamide derivative featuring a 3,4-difluorophenyl group attached to the amide nitrogen and a 2-furyl substituent at the α-position of the acrylamide backbone.

Properties

IUPAC Name |

(E)-N-(3,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOLIBGERUDYLC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-(2-furyl)acrylamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of acrylamides, which are known for their diverse biological activities. The presence of difluorophenyl and furyl groups in its structure contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

- Molecular Targets : The compound may interact with enzymes or receptors involved in critical cellular pathways such as apoptosis, inflammation, and cell growth modulation.

- Signaling Pathways : It has been suggested that this compound could influence signaling pathways associated with cancer cell proliferation and survival, potentially making it a candidate for anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, studies involving human carcinoma cell lines have shown a dose-dependent reduction in cell viability .

- In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in tumor reduction. In a study involving mouse models treated with this compound, a notable decrease in tumor size was observed compared to control groups .

Antimicrobial Activity

Beyond its anticancer potential, this compound has also been investigated for its antimicrobial properties.

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

- Fungal Activity : Additionally, antifungal activities have been noted, indicating a broad spectrum of antimicrobial effects that could be harnessed for therapeutic applications.

Toxicity and Safety Profile

Understanding the safety profile is crucial for any therapeutic agent.

- Genotoxicity Studies : Research into the genotoxicity of related compounds suggests that while some acrylamides may exhibit clastogenic effects (i.e., causing chromosomal breakage), this compound appears to have a favorable safety profile with minimal genotoxic effects observed in preliminary studies .

- Dosage Considerations : Toxicological assessments indicate that the compound can be administered at specific doses without significant adverse effects. However, further studies are needed to establish comprehensive safety data across different models .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant tumor reduction in mouse models compared to controls. |

| Study 2 | Antimicrobial Effects | Showed effective inhibition against various bacterial strains. |

| Study 3 | Genotoxicity Assessment | Indicated low genotoxic potential with no significant chromosomal damage observed. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

- (E)-3-(3-Aminophenyl)-N-(3,4-difluorophenyl)acrylamide (7e): This analog () replaces the furyl group with a 3-aminophenyl substituent. It demonstrated anticancer activity with a 78% synthesis yield and a melting point of 126–128°C. The primary amine may enhance hydrogen bonding with biological targets, such as kinases or DNA-binding proteins, contributing to its efficacy .

- Compound 4f: (E)-3-(3,4-Difluorophenyl)-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)acrylamide () incorporates a quinazolinone moiety. The quinazolinone scaffold is known for kinase inhibition (e.g., EGFR), suggesting this compound targets proliferative pathways. However, its lower yield (30%) highlights synthetic challenges with bulky substituents .

Antioxidant Activity

- (E)-3-(3,4-Dihydroxyphenyl)-N-(4-sulfamoylphenyl)acrylamide: This analog () features a catechol (3,4-dihydroxyphenyl) group, which confers potent antioxidant activity (IC₅₀: 50–200 µM in A549 cells). The phenolic hydroxyl groups enable radical scavenging, a property absent in the difluorophenyl-furyl analog due to its non-polar substituents .

Anti-inflammatory Activity

- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide :

Isolated from Lycium barbarum (), this compound showed significant anti-inflammatory activity (IC₅₀: 17.00 µM). The methoxy and hydroxyl groups likely modulate NF-κB or COX-2 pathways, contrasting with the fluorine and furyl groups in the target compound, which may prioritize different targets .

Physicochemical Properties

- Melting Points: 7e: 126–128°C . Target compound: Not reported, but fluorinated analogs typically exhibit higher melting points due to crystallinity.

Structural Diversity and Target Specificity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.